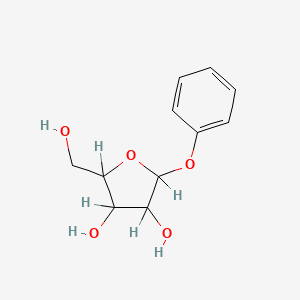
2-Methyl-4-phenylbut-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-phenylbut-2-en-1-ol is an organic compound with the molecular formula C11H14O. It is an alcohol with a phenyl group and a double bond in its structure, making it a versatile compound in organic synthesis and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-4-phenylbut-2-en-1-ol can be synthesized through several methods. One common method involves the Grignard reaction, where a benzylmagnesium halide reacts with isobutylene oxide . The reaction typically occurs under anhydrous conditions to prevent the Grignard reagent from reacting with water.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Grignard reactions. The process requires careful control of temperature and pressure to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-phenylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Halides or other substituted derivatives.
Applications De Recherche Scientifique
2-Methyl-4-phenylbut-2-en-1-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fragrances and flavors due to its aromatic properties
Mécanisme D'action
The mechanism of action of 2-Methyl-4-phenylbut-2-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The double bond and phenyl group contribute to its stability and reactivity in different chemical environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-3-buten-2-ol: Similar structure but lacks the methyl group at the second position.
Methyl cinnamic alcohol: Similar structure but with a different arrangement of the double bond and phenyl group.
Methyl styryl carbinol: Similar structure but with variations in the position of the double bond and phenyl group
Uniqueness
2-Methyl-4-phenylbut-2-en-1-ol is unique due to the presence of both a methyl group and a phenyl group, which influence its reactivity and applications. The combination of these functional groups makes it a valuable compound in organic synthesis and various industrial applications.
Propriétés
Numéro CAS |
58732-17-5 |
|---|---|
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
2-methyl-4-phenylbut-2-en-1-ol |
InChI |
InChI=1S/C11H14O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-7,12H,8-9H2,1H3 |
Clé InChI |
KGLSALQMUKUVFF-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=CC=CC=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


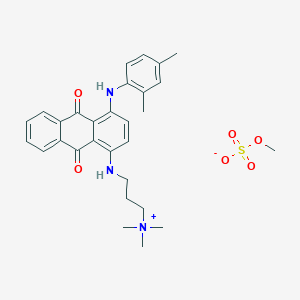
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl bromoacetate](/img/structure/B14621693.png)
![4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine](/img/structure/B14621698.png)
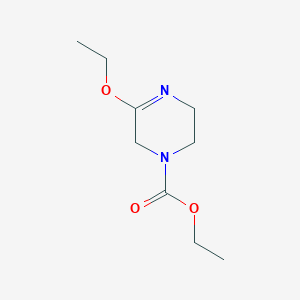
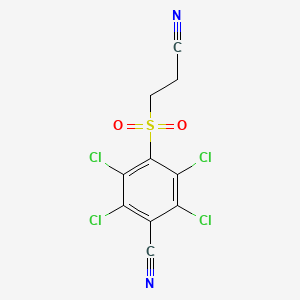
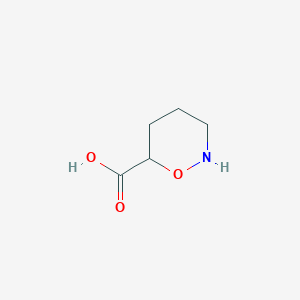
![(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14621719.png)
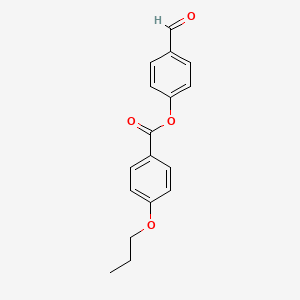
![Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate](/img/structure/B14621730.png)
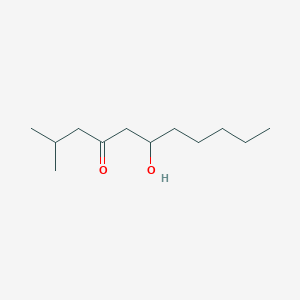
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14621742.png)
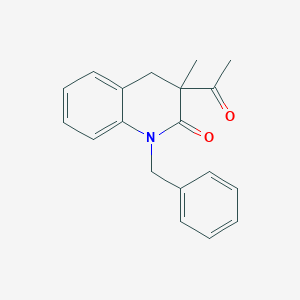
![1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole](/img/structure/B14621761.png)
